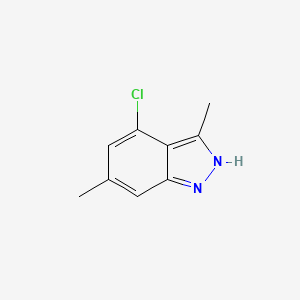

4-Chloro-3,6-dimethyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,6-dimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLRUPRTNZSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Chloro 3,6 Dimethyl 1h Indazole and Analogous Systems

Retrosynthetic Analysis and Key Precursors for 4-Chloro-3,6-dimethyl-1H-indazole Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available, or easily synthesizable precursors. amazonaws.com For this compound, a primary disconnection can be made across the N-N bond and the C-N bond of the pyrazole (B372694) ring, a common strategy in heterocycle synthesis.

This disconnection suggests that a key intermediate would be a substituted o-toluidine (B26562) derivative. Specifically, a plausible precursor is 3-chloro-2,5-dimethylaniline . The synthesis would then involve diazotization of this aniline (B41778) followed by an intramolecular cyclization to form the indazole ring.

Another viable retrosynthetic approach involves the formation of the pyrazole ring onto a pre-existing benzene (B151609) ring. This could start from a substituted benzonitrile, such as 2-amino-4-chloro-3,6-dimethylbenzonitrile , which upon treatment with a suitable nitrogen source could undergo cyclization.

A practical synthesis of 4-chloro-1H-indazole has been reported starting from 3-chloro-2-methylaniline. researchgate.net This further supports the viability of using substituted anilines as key precursors for analogous systems like this compound. The synthesis of the specific precursor, 3-chloro-2,5-dimethylaniline, would be a critical initial step in this proposed synthetic route.

Contemporary Methodologies for Indazole Core Construction

Modern organic synthesis has seen a surge in the use of transition metal catalysts to construct complex heterocyclic systems with high efficiency and selectivity. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cyclization Reactions

A variety of transition metals, including palladium, copper, rhodium, and cobalt, have been effectively employed in the synthesis of indazoles. These catalysts facilitate key bond-forming steps, such as C-H activation, aryl coupling, and N-N bond formation, leading to the desired indazole core.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indazole synthesis is well-documented.

Aryl Coupling: Palladium-catalyzed intramolecular C-N bond formation is a common strategy. This typically involves the cyclization of o-haloarylhydrazones. researchgate.netresearchgate.netscilit.com For instance, the reaction of a 2-bromobenzaldehyde (B122850) with an arylhydrazine in the presence of a palladium catalyst and a suitable ligand can afford 1-aryl-1H-indazoles in good yields. researchgate.net The Suzuki-Miyaura cross-coupling reaction, another palladium-catalyzed process, has also been utilized to synthesize C-arylated indazoles from bromo-indazole precursors. nih.govnih.govnih.gov

Oxidative Benzannulation: An innovative approach involves the palladium-catalyzed oxidative benzannulation of pyrazoles with alkynes to construct the indazole framework. acs.orgnih.govelsevierpure.com This method allows for the formation of the benzene ring portion of the indazole system from simpler pyrazole starting materials. Additionally, palladium-catalyzed oxidative alkenylation of indazole derivatives has been developed for further functionalization. nih.gov

Table 1: Examples of Palladium-Catalyzed Indazole Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| 2-Bromobenzaldehyde, Phenylhydrazine | Pd(OAc)₂, dppp, NaO-t-Bu | 1-Phenyl-1H-indazole | 84% | researchgate.net |

| 4-Substituted 1H-indazole, Arylboronic acid | Pd catalyst | C7-Arylated 4-substituted 1H-indazoles | Moderate to good | nih.gov |

| Pyrazole, Diphenylacetylene | Pd(OAc)₂, Cu(OAc)₂·H₂O | Substituted Indazole | Good | acs.org |

| 1H-Indazole, Aryl iodide | Pd(OAc)₂, PPh₃, Water | C3-Arylated 1H-indazole | 54-87% | mdpi.com |

Copper catalysts have proven effective in facilitating the crucial N-N bond formation step in indazole synthesis.

One notable method involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. capes.gov.bracs.orgnih.gov This approach allows for the sequential formation of C-N and N-N bonds to construct the 2H-indazole core. Another strategy utilizes a copper(II) acetate-catalyzed intramolecular N-N bond formation from o-aminoaryl N-H ketimine species, using oxygen as the terminal oxidant. acs.org This method is efficient and proceeds under mild conditions. rsc.org

Table 2: Examples of Copper-Mediated Indazole Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| 2-Bromobenzaldehyde, Aniline, NaN₃ | CuI, TMEDA | 2-Phenyl-2H-indazole | 92% | acs.org |

| o-Aminoaryl N-H ketimine | Cu(OAc)₂ | 1H-Indazole | Good to excellent | acs.org |

Rhodium and cobalt catalysts have emerged as powerful tools for C-H activation/functionalization cascades to build heterocyclic rings.

Rhodium-Catalyzed Approaches: Rhodium(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.govacs.org The azo group acts as a directing group to facilitate ortho C-H activation. nih.govnih.gov Rhodium catalysts have also been employed in the annulation of phthalazinones or pyridazinones with allenes or diazo compounds to generate indazole derivatives. rsc.orgrsc.org

Cobalt-Catalyzed Approaches: More recently, cost-effective cobalt catalysts have been developed for similar transformations. researchgate.net Cobalt(III) catalysts can mediate the C-H bond functionalization of azobenzenes and their addition to aldehydes in a cyclization cascade to form N-aryl-2H-indazoles. nih.govacs.orgacs.org These reactions often proceed with high efficiency and a broad substrate scope.

Table 3: Examples of Cobalt- and Rhodium-Catalyzed Indazole Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Azobenzene, Aldehyde | [CpRhCl₂]₂, AgSbF₆ | N-Aryl-2H-indazole | Good | nih.govnih.gov |

| Azobenzene, Aldehyde | [CpCo(III)] catalyst | N-Aryl-2H-indazole | Good | nih.govacs.org |

| Phthalazinone, Allene | [Cp*RhCl₂]₂ | Indazole derivative | Moderate to good | rsc.org |

Silver-mediated reactions offer an alternative pathway for indazole synthesis. A silver(I)-mediated intramolecular oxidative C-H amination has been developed for the construction of a variety of 1H-indazoles. acs.orgnih.govconsensus.appnih.govfigshare.com This method is particularly effective for synthesizing 3-substituted indazoles that may be challenging to access through other C-H amination routes. Mechanistic studies suggest that this transformation proceeds via a single electron transfer (SET) process mediated by the silver(I) oxidant. acs.orgnih.gov

This approach has been shown to be efficient for preparing 1H-indazoles with a range of substituents at the 3-position, including amide, ketone, ester, and trifluoromethyl groups. nih.gov

Intramolecular C-H Amination Routes (e.g., Iodine-mediated, PIFA-mediated)

Intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles, by forming a key N-N or C-N bond. These methods often offer advantages in terms of atom economy and the use of readily available starting materials.

Iodine-mediated C-H Amination: Metal-free C-H amination reactions provide an environmentally benign approach to indazole synthesis. One such method involves the use of iodine to mediate the cyclization of hydrazones. For instance, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can yield 1H-indazoles through a direct aryl C-H amination pathway. nih.gov Another approach utilizes a catalytic amount of iodobenzene (B50100) in the presence of an oxidant like Oxone (potassium peroxymonosulfate) to achieve the intramolecular C-H amination of hydrazones under mild, metal-free conditions, affording 1H-indazoles in moderate to good yields. nih.gov

PIFA-mediated C-H Amination: Phenyliodine bis(trifluoroacetate) (PIFA) is a hypervalent iodine reagent that has been effectively employed as an oxidant to facilitate the synthesis of 1H-indazoles from arylhydrazones via direct aryl C-H amination. nih.gov This method demonstrates good functional group compatibility and provides the corresponding indazole derivatives in good yields. nih.gov The reaction is believed to proceed through the formation of an N-acylnitrenium intermediate, which is then trapped intramolecularly by an amine moiety to form the N-N bond of the indazole core. orgsyn.org

A plausible synthetic route to a precursor of this compound using a PIFA-mediated approach could start from a suitably substituted hydrazone. For example, a hydrazone derived from a 2-chloro-5-methylacetophenone and a hydrazine (B178648) could undergo PIFA-mediated cyclization.

| Reagent | Conditions | Product | Yield | Reference |

| Iodine, KI, NaOAc | Metal-free | 1H-indazoles | Moderate to Good | nih.gov |

| Iodobenzene, Oxone | Metal-free, mild | 1H-indazoles | Moderate to Good | nih.gov |

| PIFA | Metal-free | 1H-indazoles | Good | nih.govchemicalbook.com |

1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile reaction for constructing five-membered heterocyclic rings. researchgate.net In indazole synthesis, this typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or a benzyne (B1209423). researchgate.netorgsyn.org

This [3+2] cycloaddition strategy offers a direct route to the indazole core. For instance, the reaction of in situ generated nitrile imines with benzyne can afford N(1)-C(3) disubstituted indazoles in moderate to excellent yields with very short reaction times. orgsyn.orgscholaris.ca Similarly, the reaction of diazo compounds with arynes, generated from o-(trimethylsilyl)aryl triflates, provides a direct and efficient pathway to a wide range of substituted indazoles under mild conditions. nih.gov The choice of the phosphoryl group in α-substituted α-diazomethylphosphonates can even control the product distribution between 3-substituted 1H-indazoles and 3,3-disubstituted 3H-indazole-3-phosphonates. beilstein-journals.org

| Dipole | Dipolarophile | Conditions | Product | Reference |

| Nitrile Imines | Benzyne | CsF/18-crown-6 | 1-Substituted-1H-indazoles | orgsyn.orgscholaris.ca |

| Diazo Compounds | Arynes | CsF or TBAF | Substituted Indazoles | nih.gov |

| α-Diazomethylphosphonates | Arynes | CsF in CH3CN | 1H-Indazoles/3H-Indazole-3-phosphonates | nih.govbeilstein-journals.org |

Condensation Reactions with Hydrazines and Hydrazones

A classical and widely used method for the synthesis of the indazole ring involves the condensation of a hydrazine derivative with a carbonyl compound, such as an aldehyde or a ketone, bearing an appropriate leaving group at the ortho position.

The reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine is a practical method for the synthesis of indazoles. nih.gov The use of O-methyloxime derivatives is particularly effective in preventing the competitive Wolff-Kishner reduction. nih.gov Similarly, substituted indazoles can be prepared by the condensation of appropriately substituted cyclohexanone (B45756) derivatives with hydrazine hydrates. google.com A copper-catalyzed intramolecular Ullmann-type cyclization of a hydrazone, formed from the condensation of a formylated precursor with methyl hydrazine, has also been developed for the synthesis of fluorinated indazoles. rsc.org

Regioselective Functionalization of the Indazole Ring System

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Therefore, regioselective functionalization is a critical aspect of their synthesis.

Site-Specific Halogenation (e.g., Chlorination at Position 4)

The introduction of a halogen atom at a specific position of the indazole ring can be a challenging yet crucial step for further synthetic transformations or for modulating biological activity. While there is extensive literature on the halogenation of indazoles, achieving regioselectivity at the C4 position can be difficult.

A metal-free method for the regioselective halogenation of 2H-indazoles has been reported, allowing for the synthesis of mono- and poly-halogenated products by carefully adjusting the reaction conditions. For instance, monochlorination of 2-substituted indazoles can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent in either water or ethanol (B145695).

For the synthesis of 4-chloro-1H-indazole, a common starting material is 3-chloro-2-methylaniline. orgsyn.orgscholaris.ca This aniline derivative can be cyclized to form the indazole ring, directly incorporating the chloro substituent at the desired C4 position. orgsyn.org

| Starting Material | Reagent | Product | Reference |

| 3-Chloro-2-methylaniline | Acetic anhydride, Isoamyl nitrite, LiOH | 4-Chloro-1H-indazole | orgsyn.org |

| 2-Substituted-2H-indazoles | N-Chlorosuccinimide (NCS) | 2-Substituted-mono-chloro-2H-indazoles |

Regioselective Alkylation at Nitrogen Atoms (N1 vs. N2)

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2-alkylated products due to the presence of two nucleophilic nitrogen atoms. rsc.org The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. High N1-selectivity can be achieved using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with electron-deficient indazoles, which is attributed to the coordination of the cation with the N2-atom and an electron-rich substituent at the C3-position. nih.govrsc.org Conversely, certain substituents, such as nitro groups at the C7 position, can direct the alkylation towards the N2 position. nih.gov Mitsunobu conditions have also been shown to favor the formation of the N2-alkylated regioisomer. nih.gov

| Substrate | Conditions | Major Product | Reference |

| Electron-deficient indazoles | NaH, THF, Alkyl bromide | N1-alkylated indazole | nih.govrsc.org |

| C7-NO2 substituted indazoles | NaH, THF, Alkyl bromide | N2-alkylated indazole | nih.gov |

| Indazole | Mitsunobu conditions | N2-alkylated indazole | nih.gov |

Introduction of Alkyl Substituents (e.g., Methyl Groups at Positions 3 and 6)

The introduction of methyl groups at specific positions on the indazole ring can be accomplished either by starting with appropriately methylated precursors or by direct methylation of the indazole core.

For instance, the synthesis of a 3-methyl-6-nitro-1H-indazole has been reported, which can then be further functionalized. The methylation of this compound with dimethyl carbonate can lead to the formation of 2,3-dimethyl-6-nitro-2H-indazole. The methylation of nitroindazoles under neutral conditions often yields the 2-methyl derivative as the major product, while acidic conditions can favor the formation of the 1-methyl derivative.

A plausible route to introduce a methyl group at the C3 position could involve the use of a precursor like 2-amino-5-methylacetophenone, which upon cyclization would yield a 6-methyl-1H-indazole that could then be methylated at the C3 position. Alternatively, a palladium-catalyzed cyanation of a 3-iodo-1H-indazole can produce 1H-indazole-3-carbonitrile, which could potentially be converted to a 3-methyl group through further chemical transformations. chemicalbook.com

Optimization of Reaction Conditions and Yields

The efficient synthesis of indazole derivatives hinges on the careful optimization of reaction conditions. Key variables that significantly influence reaction outcomes include the choice of catalyst, solvent, temperature, and base. Modern synthetic strategies often employ transition metal-catalyzed reactions, such as palladium or copper-catalyzed cross-coupling reactions, to construct the indazole core.

For instance, the synthesis of fluorinated indazoles has benefited from copper-catalyzed intramolecular Ullmann cyclization. researchgate.net The optimization of such a process can be complex, sometimes plagued by poor reactivity or thermal hazards. To overcome these challenges, high-throughput screening and statistical modeling are employed to identify safe and optimal conditions that produce high-purity material in excellent yields. researchgate.net Common synthetic approaches for the indazole scaffold include the cyclization of arylhydrazones, which can be prepared from corresponding aldehydes or ketones. nih.gov The choice of starting material, particularly the nature of the halogen on an aryl precursor (e.g., bromo vs. chloro), can significantly impact yield, with chloro-derivatives often being more commercially available but less reactive. nih.gov

Strategies for optimizing the synthesis of a substituted indazole might involve screening various parameters, as illustrated in the hypothetical optimization table below.

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI | None | K₂CO₃ | DMF | 120 | 45 |

| 2 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 65 |

| 3 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 78 |

| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 85 |

| 5 | Rh(III) complex | - | AgOAc | Dioxane | 100 | 82 |

This table is a representative example of an optimization study for a generic indazole synthesis and does not represent actual experimental data for this compound.

Metal-free synthesis conditions have also been developed, offering an environmentally benign alternative. These can involve reactions of easily available precursors like 2-aminophenones with hydroxylamine (B1172632) derivatives, which are often operationally simple and display broad functional group tolerance. organic-chemistry.org

Synthetic Pathway Elucidation and Intermediate Characterization

Confirming the identity, structure, and purity of the synthesized this compound is a critical step that relies on a suite of analytical techniques. This process ensures that the target molecule has been successfully formed and is free of significant impurities or isomeric byproducts.

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For an indazole derivative, ¹H NMR would confirm the presence and connectivity of aromatic protons and methyl groups. For example, in the analogous compound Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate, the methyl group protons appear as a singlet around 2.50 ppm. nih.gov The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the benzene ring.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the molecular formula. For instance, the HRMS data for Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate was calculated as C₁₆H₁₃ClN₂O₃ [M]⁺ 316.0615, with the found value being 316.0613, confirming its composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a 1H-indazole, a characteristic N-H stretching band would be expected in the region of 3100-3500 cm⁻¹. Other bands would confirm the presence of C-H bonds (aromatic and aliphatic) and C=C bonds of the aromatic system.

The table below summarizes typical spectroscopic data for a substituted indazole analog, providing a reference for the characterization of this compound.

| Technique | Analogous Compound | Observed Data | Reference |

| ¹H NMR (CDCl₃) | Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate | δ 8.17 (d, 1H), 7.61 (d, 2H), 7.39 (s, 1H), 7.19 (s, 1H), 7.06 (d, 2H), 4.05 (s, 3H), 3.89 (s, 3H), 2.50 (s, 3H) | nih.gov |

| ¹³C NMR (CDCl₃) | Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate | δ 163.2, 159.3, 141.1, 138.0, 136.1, 132.3, 125.9, 125.6, 122.4, 121.8, 114.6, 110.1, 55.6, 52.1, 22.0 | nih.gov |

| Mass Spec (EI) | N-Acetyl-4-chloro-1H-indazole | m/z 196 (M+) | researchgate.net |

| IR (cm⁻¹) | Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate | 3030, 2962, 1711, 1517, 1451, 1249, 836 | nih.gov |

Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for determining the purity of a sample by separating it from any unreacted starting materials, intermediates, or byproducts. A pure sample will ideally show a single peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful as it can provide the molecular weight of components as they elute from the column, aiding in the identification of impurities. chemicalbook.com Flash chromatography on silica (B1680970) gel is also a standard method for purifying indazole derivatives, capable of achieving purities greater than 95%.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the expected molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and empirical formula. For the related compound N-Acetyl-4-chloro-1H-indazole, the elemental analysis provided a direct confirmation of its composition. researchgate.net

| Element | Calculated (%) for C₉H₇ClN₂O | Found (%) | Reference |

| C | 55.54 | 55.52 | researchgate.net |

| H | 3.63 | 3.60 | researchgate.net |

| Cl | 18.22 | 18.25 | researchgate.net |

| N | 14.39 | 14.36 | researchgate.net |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in space. This technique unambiguously confirms the molecular structure, including the connectivity of atoms, bond lengths, bond angles, and the regiochemistry of substituents on the indazole ring. It also definitively establishes the tautomeric form (e.g., 1H vs. 2H) present in the solid state, which is a crucial detail for indazole systems. While specific crystallographic data for this compound is not publicly available, this method remains the gold standard for absolute structure determination of such molecules.

Biological Activity Profiles and Mechanistic Studies of 4 Chloro 3,6 Dimethyl 1h Indazole and Indazole Derivatives

In Vitro Biological Activity Screening and Potency Assessment

The initial evaluation of novel chemical entities, such as indazole derivatives, involves in vitro biological activity screening to determine their potential as therapeutic agents. This process typically utilizes a variety of assays to measure the compound's effect on specific biological targets or cellular processes. For instance, the antiproliferative effects of new 3-(pyrrolopyridin-2-yl)indazole derivatives were assessed against five different human cancer cell lines, revealing potent activity against the HL60 cell line with IC50 values in the nanomolar to micromolar range. nih.gov Similarly, screening of 1H-indazole derivatives in an AP1-HEK293 cell-based assay was used to evaluate their inhibitory effect. nih.gov

Potency is a critical measure in these screenings, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates greater potency. For example, a series of 3-amino-4-ethynyl indazole derivatives showed potent activity against the Bcr-Abl wild-type kinase with IC50 values ranging from 4.6 to 667 nM. nih.gov In another study, indazole-containing fragments were found to inhibit Fibroblast Growth Factor Receptors (FGFR1–3) with IC50 values in the range of 0.8–90 μM. nih.gov The data from these screenings are fundamental for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds to enhance their potency and selectivity. nih.gov

Target Identification and Validation for Bioactive Indazoles

Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism of action. For indazole derivatives, which are often designed as kinase inhibitors, this process involves screening them against a panel of kinases to determine their selectivity. nih.govresearchgate.net For example, after discovering the antiproliferative activity of certain 3-(pyrrolopyridin-2-yl)indazole derivatives, they were further evaluated against a panel of kinases and identified as selective inhibitors of Aurora A kinase. nih.gov

Computational methods like molecular docking are also employed to predict how these compounds might bind to the active site of a target protein. nih.govnih.gov These in silico approaches, combined with knowledge-based drug design, help in identifying and optimizing novel indazole derivatives as potent and selective inhibitors for specific targets like Aurora kinases. nih.gov Validation of these targets is then confirmed through biochemical and cellular assays. For instance, the inhibition of the ASK1-p38/JNK signaling pathway in HT-29 cells by a specific indazole derivative confirmed that ASK1 was its functional target in that cellular context. nih.gov

Enzyme Inhibition Mechanisms

Indazole derivatives have been extensively explored as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular processes often dysregulated in cancer. rsc.org

The indazole scaffold has proven to be a versatile framework for designing inhibitors against a wide spectrum of protein kinases. nih.govrsc.org These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking its catalytic activity. nih.gov

Aurora Kinases : These are key regulators of mitosis, and their inhibition is a promising cancer therapy strategy. acs.org Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some compounds showing selectivity for either Aurora A or Aurora B isoforms. nih.gov For instance, 3-(pyrrolopyridin-2-yl)indazole derivatives were identified as potent and selective Aurora A kinase inhibitors. nih.gov

EGFR : The epidermal growth factor receptor is a target in many cancers. Indazole-based covalent inhibitors have been developed to target drug-resistant EGFR mutants, such as L858R/T790M, by alkylating the Cys797 residue in the active site. researchgate.netacs.org

FGFR : Fibroblast growth factor receptors are a family of tyrosine kinases implicated in various cancers. nih.gov Indazole-based pharmacophores have been designed as potent inhibitors of FGFR1, FGFR2, and FGFR3. nih.gov Some derivatives have been specifically optimized as selective inhibitors for FGFR4, which is linked to hepatocellular carcinoma. nih.gov

c-Kit and PDGFRβ : Axitinib, an indazole-based drug, is a known inhibitor of vascular endothelial growth factor receptors (VEGFR), PDGFR, and c-Kit.

FLT3 : FMS-like tyrosine kinase 3 is a critical target in acute myeloid leukemia (AML). tandfonline.comnih.gov Indazole derivatives have been developed as potent, type II inhibitors of FLT3 and its drug-resistant mutants. tandfonline.comnih.gov One optimized compound, 22f, exhibited extremely potent inhibitory activity against FLT3 and its D835Y mutant, with IC50 values of 0.941 nM and 0.199 nM, respectively. nih.gov

ASK1 : Apoptosis signal-regulating kinase 1 is involved in stress and inflammatory responses. nih.gov Series of 1H-indazole derivatives have been designed and synthesized as novel ASK1 inhibitors, with some showing excellent in vitro kinase activity and protective effects in cell models of inflammation. nih.govnih.gov

Pim Kinase : The Pim kinases are proto-oncogenes that are attractive targets for cancer therapy. researchgate.net Pyrrolo[2,3-g]indazole derivatives and 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as new classes of pan-Pim kinase inhibitors, with some compounds showing sub-micromolar inhibitory potencies. researchgate.netnih.gov

Bcr-Abl : This fusion protein is the hallmark of chronic myelogenous leukemia (CML). nih.gov Indazole derivatives have been designed to inhibit the wild-type Bcr-Abl and its most resistant T315I "gatekeeper" mutant. nih.govnih.gov Compound AKE-72, a diarylamide 3-aminoindazole, showed exceptional potency with IC50 values of < 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. nih.gov

TTK : Tyrosine threonine kinase (TTK), also known as Mps1, is a dual-specific kinase involved in the mitotic spindle checkpoint. nih.govnih.gov 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides and N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides have been developed as potent, single-digit nanomolar inhibitors of TTK. nih.govebi.ac.uk

| Kinase Target | Indazole Derivative Class | Potency (IC50) | Reference |

| Aurora A | 3-(pyrrolopyridin-2-yl)indazoles | 8.3 nM - 1.3 µM | nih.gov |

| Aurora A/B | Indazole derivatives | Sub-type selective | nih.gov |

| EGFR | Indazole-based covalent inhibitors | 462 nM (L858R/T790M mutant) | nih.gov |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(...)-amine | 100 nM | benthamdirect.com |

| FGFR1-3 | Indazole-containing fragments | 0.8 - 90 µM | nih.gov |

| FGFR4 | Indazole derivatives | Selective over FGFR1 | nih.gov |

| FLT3 | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol... | Nanomolar range | tandfonline.com |

| FLT3 | Benzimidazole-indazole derivatives (22f) | 0.941 nM (WT), 0.199 nM (D835Y) | nih.gov |

| ASK1 | 1H-indazole derivatives | Potent cellular inhibition | nih.govnih.gov |

| Pim-1/Pim-3 | Pyrrolo[2,3-g]indazoles | Sub-micromolar range | nih.gov |

| Bcr-Abl | 3-amino-4-ethynyl indazoles | 4.6 - 667 nM (WT) | nih.gov |

| Bcr-Abl | Diaryl-aminoindazole (AKE-72) | < 0.5 nM (WT), 9 nM (T315I) | nih.gov |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Single-digit nanomolar | nih.gov |

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | 3.6 nM | ebi.ac.uk |

Beyond kinases, the indazole scaffold has been used to target other classes of enzymes relevant to disease.

Indoleamine-2,3-dioxygenase 1 (IDO1) : IDO1 is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. Efforts have been made to develop indazole derivatives as IDO1 inhibitors. nih.gov

Carbonic Anhydrase (CA) : CAs are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Indazole-3-carboxamide hybrids have been synthesized as selective inhibitors of the tumor-associated CA isoforms IX and XII. nih.gov Some of these compounds showed potent, nanomolar inhibition of CA IX (Ki values of 1.8 - 2.3 nM). nih.govrsc.org Other studies found that various 1H-indazole molecules could inhibit human carbonic anhydrase I and II isoenzymes with Ki constants in the micromolar range, acting as noncompetitive inhibitors. nih.gov

Trypanothione (B104310) Reductase : This enzyme is a validated drug target in trypanosomatid parasites. While specific studies on indazole derivatives inhibiting this enzyme were not prominent in the provided context, the broad biological activity of indazoles suggests this as a potential area for exploration.

Modulation of Cellular Pathways and Processes

The inhibition of key enzymes by indazole derivatives leads to the modulation of downstream cellular signaling pathways and processes, often culminating in desired therapeutic effects like the induction of cancer cell death.

A primary goal of many anticancer agents is to induce apoptosis (programmed cell death) in tumor cells. Indazole derivatives have been shown to achieve this through the modulation of key apoptotic pathways. For example, a potent FLT3 inhibitor, compound 10q, was found to induce apoptosis in AML cells. acs.org Mechanistic studies on ASK1 inhibitors with an indazole scaffold revealed that they can regulate the expression levels of apoptosis-related proteins. nih.gov Specifically, one promising ASK1 inhibitor was shown to regulate apoptotic proteins in HGC-27 cells treated with TNF-α. nih.gov The induction of apoptosis is a downstream effect of inhibiting survival signals, often involving the activation of executioner caspases like caspase-3 and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Cell Cycle Modulation and Proliferation Inhibition

Indazole derivatives are noted for their significant impact on cell cycle regulation and their ability to inhibit the growth of cancer cells. nih.gov Certain derivatives trigger cell cycle arrest, a process that halts cell division. For example, after treatment with compound 6o, a type of indazole derivative, K562 cancer cells showed an increase in the G0/G1 population from 29.4% to 41.1% at the highest concentration tested, alongside a significant decrease in the S phase population. nih.gov This indicates that the compound exerts its antitumor effects by interfering with the cell cycle distribution. nih.gov This disruption of the cell division process is a key mechanism of their anti-proliferative action. nih.govnih.gov Combination treatments using multiple phytochemicals have also demonstrated a synergistic effect, leading to a significant reduction in cancer cell proliferation by nearly 80% over six days. nih.gov

The antiproliferative activity of various indazole derivatives has been evaluated against several human cancer cell lines, including those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2). nih.gov The effectiveness of these compounds, measured by their IC50 values (the concentration required to inhibit 50% of cell growth), varies depending on the specific chemical structure of the derivative and the type of cancer cell. nih.gov

Cell Signaling Pathway Regulation (e.g., ASK1-p38/JNK, Wnt Signaling)

Indazole derivatives exert their biological effects by modulating key cellular signaling pathways. One such pathway involves Apoptosis Signal-regulating Kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov ASK1 is activated by cellular stresses like reactive oxygen species (ROS) and tumor necrosis factor (TNF), leading to the activation of JNK and p38 kinases. nih.gov These kinases, in turn, can trigger apoptosis, or programmed cell death. nih.gov Studies have shown that the deletion of ASK1 prevents the sustained activation of JNK and p38, making cells resistant to apoptosis induced by TNF and oxidative stress. nih.gov This suggests that ASK1 is a crucial mediator in these stress-induced death pathways. nih.gov

The Wnt signaling pathway, which is essential for embryonic development and is often dysregulated in cancers, is another target for indazole derivatives. The ability of these compounds to modulate Wnt and other pathways like the p53/MDM2 pathway contributes to their anti-cancer properties by affecting apoptosis and cell cycle progression. nih.gov

Effects on Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS) Generation

Mitochondria, the cell's powerhouses, play a central role in both life and death processes. They are a primary source of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.gov While ROS are involved in normal cell signaling, excessive levels can cause oxidative damage and trigger apoptosis. nih.govnih.gov The production of ROS by mitochondria can be influenced by various factors, including the mitochondrial membrane potential and the availability of respiratory substrates. nih.gov

Certain cellular stresses can lead to a phenomenon known as ROS-induced ROS release (RIRR), where an initial burst of ROS from mitochondria triggers a larger, amplified release. nih.gov This can lead to the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can result in mitochondrial destruction and cell death. nih.gov Indazole derivatives can influence these processes, leading to changes in mitochondrial membrane potential and ROS generation, which are key mechanisms in their induction of apoptosis.

Inhibition of Cell Migration and Invasion (e.g., MMP9/TIMP2 Regulation)

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis. This process is heavily reliant on the degradation of the extracellular matrix (ECM), a network of proteins that provides structural support to cells. nih.gov Matrix metalloproteinases (MMPs), particularly MMP-9, are enzymes that degrade the ECM, facilitating cancer cell invasion. nih.gov The activity of MMPs is regulated by their natural inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.gov

Research has shown that the metastatic potential of cancer cells is linked to the expression of molecules like CD44, which can influence cell motility and invasion. nih.gov Treatment with certain phytochemical combinations has been found to down-regulate CD44 expression and significantly reduce the invasive capability of breast cancer cells by as much as 80%. nih.gov Furthermore, engineered versions of TIMP2 with enhanced specificity for MMP-9 have been shown to be effective inhibitors of invasion and proliferation in triple-negative breast cancer cells. nih.gov This highlights the therapeutic potential of modulating the MMP/TIMP balance to control cancer metastasis. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

The biological effectiveness of indazole derivatives is intricately linked to their chemical structure, specifically the type and position of chemical groups attached to the core indazole ring. nih.govresearchgate.net

Influence of Halogenation and Methylation on Target Interactions

The addition of halogen atoms (like chlorine) and methyl groups to the indazole scaffold plays a crucial role in determining the compound's biological activity. nih.govresearchgate.net For instance, the presence of a chlorine atom at the 4-position of the indazole ring is a significant feature for certain biological activities. cymitquimica.com

SAR studies have revealed that the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are critical for inhibitory activity against certain enzymes. nih.gov Methylation, the addition of a methyl group, is another key modification. The regioselectivity of methylation (i.e., which nitrogen atom on the indazole ring gets methylated) can be controlled by the choice of reagents and reaction conditions, leading to different isomers with potentially different biological profiles. researchgate.netrsc.org For example, methylation of 6-nitro-1H-indazole can yield either the 1-methyl or 2-methyl derivative depending on whether acidic or neutral conditions are used. rsc.org These structural modifications influence how the molecule binds to its biological target, thereby affecting its potency. nih.govresearchgate.net

Positional Effects of Substituents on Activity Profiles

The specific placement of chemical groups on the indazole ring has a profound impact on the resulting compound's activity. nih.govelsevierpure.com Even minor changes in the position of a substituent can lead to significant differences in biological effects.

SAR studies on 1,3-disubstituted indazoles have shown that the nature and substitution pattern of moieties attached to the indazole skeleton are crucial for high inhibitory activity against specific targets like HIF-1. elsevierpure.com Similarly, for a series of 1H-indazole-3-amine derivatives, the substituent at the C-5 position was found to be critical for antitumor activity. nih.gov For example, the presence of a para-fluorine on a phenyl ring substituent was found to be crucial for activity against the K562 cancer cell line. nih.gov The strategic placement of various functional groups, including halogens, is a widely used method to prepare for further chemical modifications, allowing for the creation of a diverse range of compounds for biological testing. chim.it This underscores the importance of precise positional control in designing potent and selective indazole-based therapeutic agents. nih.govelsevierpure.com

Identification of Pharmacophoric Features Essential for Biological Activity

The biological activity of 4-Chloro-3,6-dimethyl-1H-indazole and related indazole derivatives is intrinsically linked to a specific arrangement of structural features, known as a pharmacophore. This pharmacophore dictates the molecule's ability to interact with biological targets, such as enzymes and receptors, through a combination of hydrogen bonding, hydrophobic interactions, and specific steric arrangements. The core 1H-indazole scaffold, along with its substituents, plays a pivotal role in defining these interactions.

The 1H-indazole nucleus itself is a privileged scaffold in medicinal chemistry, frequently serving as a bioisosteric replacement for indole. pharmablock.com The key pharmacophoric elements of the indazole ring include:

A Hydrogen Bond Donor: The protonated nitrogen (N1-H) of the indazole ring is a crucial hydrogen bond donor, often interacting with the hinge region of kinases or other key amino acid residues in a protein's binding site. pharmablock.comnih.gov

A Hydrogen Bond Acceptor: The unprotonated nitrogen (N2) atom of the pyrazole (B372694) moiety can act as a hydrogen bond acceptor, providing an additional point of interaction to anchor the molecule within the target's binding pocket. pharmablock.comnih.gov

Aromatic System: The bicyclic aromatic system provides a rigid framework for the presentation of other functional groups and can engage in hydrophobic and π-stacking interactions with the target protein.

The substituents on the indazole ring, specifically the chloro group at position 4 and the methyl groups at positions 3 and 6, further refine the pharmacophoric profile of this compound, influencing its potency and selectivity.

The Role of Substituents:

C4-Chloro Substitution: The chlorine atom at the C4 position significantly influences the electronic properties of the indazole ring and can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding site. cymitquimica.com Its presence can also enhance the acidity of the N1-H, strengthening its hydrogen bonding capability. Structure-activity relationship (SAR) studies on various indazole series have shown that substitution at the C4 position is critical for activity. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy (B1213986) and hydroxyl groups at C4 were found to be potent, highlighting the importance of substituents at this position. acs.org

C3-Methyl Substitution: The methyl group at the C3 position can engage in hydrophobic interactions within a corresponding pocket of the target protein. Its steric bulk can also influence the orientation of the molecule in the binding site, potentially enhancing selectivity for a specific target. In some kinase inhibitors, substitution at the C3 position with small hydrophobic groups has been shown to be favorable for activity. nih.gov

C6-Methyl Substitution: Similar to the C3-methyl group, the methyl group at the C6 position contributes to the hydrophobic interactions with the biological target. SAR studies on fibroblast growth factor receptor (FGFR) kinase inhibitors have demonstrated that substitution patterns around the 6-position phenyl ring can be critical for activity, with a limit to the steric bulk that can be tolerated. nih.gov In another study, the presence of two methyl groups at the 4 and 6 positions of a pyridone ring attached to an indazole was important for inhibiting EZH1 and EZH2 enzymes. nih.gov

The combination of these features in this compound creates a unique pharmacophoric pattern that is likely responsible for its specific biological activity profile.

Illustrative Structure-Activity Relationship Data for Indazole Derivatives

To illustrate the impact of substitutions on the biological activity of indazole-based compounds, the following table presents data for a series of indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1). While not the exact compound of interest, this data from a fragment-based drug design study highlights the principles of pharmacophore identification and optimization.

| Compound | R1 | R2 | R3 | IC50 (µM) for FGFR1 | Ligand Efficiency (LE) |

| 1 | H | H | H | 36 | 0.38 |

| 2 | H | OMe | H | 12 | 0.39 |

| 3 | H | OEt | H | 2.0 | 0.44 |

| 4 | OH | H | H | 12 | 0.40 |

| 5 | OMe | H | H | >100 | - |

| 6 | H | H | Me | 90 | 0.30 |

Data sourced from a study on indazole-based FGFR kinase inhibitors. nih.gov The table demonstrates how modifications to the substituents on the indazole core significantly impact inhibitory activity and ligand efficiency.

Interdisciplinary Research Directions and Future Perspectives for 4 Chloro 3,6 Dimethyl 1h Indazole

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of indazole derivatives has been an area of active research, with numerous methods reported in the literature. samipubco.com Traditional methods for preparing the indazole core often involve multi-step procedures. An improved preparation for the related 4-chloro-1H-indazole has been developed starting from 3-chloro-2-methylaniline, highlighting the ongoing efforts to create more efficient and scalable syntheses for this class of compounds. researchgate.netchemicalbook.com

Recent advancements have focused on developing more sustainable and environmentally friendly "green" synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For the broader indazole family, several innovative green chemistry techniques have been demonstrated, which could be adapted for the synthesis of 4-Chloro-3,6-dimethyl-1H-indazole. samipubco.comresearchgate.net

One such approach involves the use of milder catalysts and solvents. For instance, the synthesis of 1H-indazole derivatives has been achieved using ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695), employing a simple grinding protocol that offers high yields and short reaction times. samipubco.com Another novel green method utilizes lemon peel powder as a natural, biodegradable catalyst under ultrasound irradiation, further reducing the environmental impact. researchgate.net Other modern synthetic strategies that could be explored include palladium-catalyzed intramolecular amination of aryl halides and [3+2] cycloaddition reactions between arynes and hydrazones. samipubco.comnih.gov

| Synthetic Approach | Description | Potential Advantages | Reference |

| Improved Classical Synthesis | Multi-step synthesis starting from inexpensive materials like 3-chloro-2-methylaniline. | Economic for large-scale production. | researchgate.net |

| Grinding Protocol | Use of a mild acid catalyst (e.g., NH4Cl) in ethanol with mechanical grinding. | High yields, short reaction times, reduced solvent use, eco-friendly. | samipubco.com |

| Natural Catalyst & Ultrasound | Employing lemon peel powder as a catalyst combined with ultrasound irradiation. | Use of a renewable resource, energy-efficient, good yields. | researchgate.net |

| Palladium-Catalyzed Amination | Intramolecular C-H amination reactions catalyzed by a palladium complex. | Provides a route to variously substituted indazoles. | samipubco.com |

| [3+2] Annulation | Reaction of arynes with hydrazones to construct the 1H-indazole skeleton. | Operates under mild conditions and can accommodate various functional groups. | nih.gov |

| Ionic Liquid-Mediated Synthesis | Use of environmentally friendly ionic liquids as solvents or catalysts for reactions involving N-tosylhydrazones. | Mild reaction conditions, good to excellent yields. | jocpr.com |

These modern synthetic routes offer promising avenues for the efficient and sustainable production of this compound, facilitating its broader investigation and application.

Advanced Computational Modeling for Predictive Research

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and properties, thereby accelerating the identification and optimization of lead compounds. nih.govfrontiersin.org For a molecule like this compound, various computational techniques can be employed to predict its behavior and guide further research.

Molecular docking is a key CADD technique used to predict the binding orientation of a small molecule to its macromolecular target. frontiersin.orgemanresearch.org For instance, molecular docking studies on related 3-chloro-6-nitro-1H-indazole derivatives have been used to predict their binding modes within the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov Similar studies could elucidate the potential binding interactions of this compound with various protein targets, such as kinases.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. 3D-QSAR, in particular, establishes a correlation between the biological activity of a series of compounds and their three-dimensional properties. emanresearch.org By developing QSAR models for a library of indazole analogs, researchers can predict the activity of new derivatives and guide the design of molecules with enhanced potency.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex over time, assessing the stability of the predicted binding modes and revealing conformational changes that may occur upon binding. nih.gov These simulations were used to confirm the stability of the complex between a 3-chloro-6-nitro-1H-indazole derivative and the TryR enzyme. nih.gov

| Computational Method | Application for this compound | Potential Outcome | Reference |

| Molecular Docking | Predicting the binding pose and affinity to various biological targets (e.g., kinases, enzymes). | Identification of potential biological targets and key binding interactions. | frontiersin.orgnih.gov |

| Virtual Screening | Screening large compound libraries against a target to identify potential hits. | Rapidly identify other indazole derivatives with desired activity. | frontiersin.org |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity to predict the potency of new analogs. | Guiding the design of more effective derivatives. | emanresearch.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to a target protein. | Assessing the stability of the ligand-protein complex. | nih.gov |

| ADMET Prediction | Predicting properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of potential liabilities in the drug development process. | danaher.comnih.gov |

The integration of these computational approaches can significantly de-risk and streamline the discovery process, allowing for a more rational design of experiments and focusing resources on the most promising avenues for this compound.

Discovery of Uncharted Biological Targets and Pathways

Indazole derivatives are well-recognized for their diverse biological activities, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes and frequent targets in cancer therapy. nih.govnih.govnews-medical.net Derivatives of the related 4,6-dimethyl-1H-indazole have shown potent inhibitory activity against enzymes like Fibroblast Growth Factor Receptor (FGFR) and Indoleamine 2,3-dioxygenase 1 (IDO1). Similarly, various indazole-based compounds have been developed as kinase inhibitors for the treatment of cancer and other diseases. nih.govnews-medical.net

The future discovery of novel biological targets for this compound will likely involve a combination of computational prediction and experimental validation. A significant challenge and opportunity in kinase inhibitor research is understanding and controlling selectivity. While many inhibitors target the ATP-binding site, off-target effects are common. biorxiv.org Computational approaches, such as the "iDTPnd" method, are being developed to predict these unintended targets by analyzing the structural signatures of drug-binding sites. biorxiv.org Such methods could be applied to this compound to identify not only its primary kinase targets but also other potential off-target interactions, which could be exploited for drug repurposing or to mitigate side effects.

The exploration of uncharted pathways may also extend beyond kinases. The broad pharmacological profile of indazoles suggests they may interact with a variety of biological systems. researchgate.netnih.gov High-throughput screening of this compound against diverse panels of enzymes, receptors, and ion channels could reveal unexpected activities. Furthermore, chemical genetics and proteomics approaches can identify the cellular proteins that bind to the compound, thereby uncovering novel mechanisms of action and biological pathways.

| Potential Target Class | Rationale for Exploration | Example Targets | Reference |

| Protein Kinases | Indazole is a known "hinge-binding" scaffold for many kinase inhibitors. | FGFR, VEGFR, AKT, DYRK1A | nih.govnih.govnih.gov |

| Dioxygenases | Related indazoles have shown activity against IDO1, an important target in immuno-oncology. | IDO1 | nih.gov |

| Nuclear Receptors | Computational studies on known kinase inhibitors have predicted interactions with nuclear receptors. | - | biorxiv.org |

| Cytochrome P450 Enzymes | Predicted as potential off-targets for some kinase inhibitors. | - | biorxiv.org |

| Parasitic Enzymes | Indazole derivatives have been investigated as inhibitors of enzymes in parasites like Leishmania. | Trypanothione Reductase (TryR) | nih.gov |

Strategies for Overcoming Challenges in Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising "hit" or "lead" compound is chemically modified to improve its therapeutic properties. danaher.comsygnaturediscovery.com For this compound, this process would involve enhancing its potency and selectivity for a desired biological target while simultaneously optimizing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov

A primary strategy is to establish a robust Structure-Activity Relationship (SAR). This involves synthesizing a series of analogs of this compound and testing them to understand how specific structural modifications affect biological activity. danaher.com For example, modifications could be made at the N1 position of the indazole ring or by replacing the chloro and methyl groups with other substituents to probe the effects on target binding and physicochemical properties.

The iterative Design-Make-Test-Analyze (DMTA) cycle is fundamental to lead optimization. sygnaturediscovery.com In each cycle, computational models can help design new analogs, which are then synthesized and tested in a cascade of in vitro and in vivo assays to evaluate not just potency but also ADMET properties like metabolic stability in liver microsomes or cell permeability. nih.govsygnaturediscovery.com

| Optimization Strategy | Description | Goal | Reference |

| Structure-Activity Relationship (SAR) | Systematically modifying the lead structure and assessing the impact on activity. | Enhance potency and selectivity. | danaher.comnih.gov |

| Physicochemical Property Modulation | Adjusting properties like lipophilicity (logP) and molecular weight. | Improve ADMET profile (e.g., solubility, permeability). | rsc.org |

| Bioisosteric Replacement | Substituting atoms or groups with others that have similar properties (e.g., C/Si exchange). | Improve biological properties and create novel chemical entities. | nih.gov |

| Pharmacophore-Oriented Design | Using the essential structural features required for activity to design new scaffolds. | Maintain or improve efficacy while altering the core structure. | nih.gov |

| In Vitro/In Vivo ADMET Profiling | Testing analogs in assays for metabolic stability, permeability, and early toxicity. | Select candidates with favorable pharmacokinetic profiles for further development. | nih.govsygnaturediscovery.com |

Integration with Emerging Technologies in Chemical Biology

The study of this compound can be significantly enhanced by leveraging emerging technologies in chemical biology and automation. These technologies offer new ways to synthesize, screen, and understand the biological effects of small molecules. cgu-odisha.ac.iniupac.orgsolubilityofthings.com

Flow Chemistry offers a paradigm shift from traditional batch synthesis. By performing reactions in continuously flowing streams, flow chemistry can improve safety, increase efficiency, and allow for easier scale-up of production. cgu-odisha.ac.insolubilityofthings.com This technology could be applied to the synthesis of this compound and its derivatives, potentially enabling more controlled and automated production.

Directed Evolution of enzymes is a powerful technique for creating biocatalysts tailored for specific chemical reactions. cgu-odisha.ac.in It might be possible to evolve an enzyme to perform a key step in the synthesis of the indazole core, leading to a highly efficient and environmentally friendly process.

High-Throughput Screening (HTS) and Chemical Genetics platforms allow for the rapid testing of compounds against a vast number of biological targets. nih.gov By synthesizing a library of derivatives based on the this compound scaffold on solid-phase beads, it would be possible to screen them in miniaturized, high-density assay formats (e.g., 1536- or 6144-well plates) to quickly identify new biological activities. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by analyzing vast datasets to predict reaction outcomes, identify new drug targets, and even design novel molecules de novo. nih.govdegruyter.com AI models could be trained on existing data for indazole compounds to predict the properties of new derivatives of this compound or to identify potential drug-drug interactions. nih.gov

| Emerging Technology | Potential Application | Benefit | Reference |

| Flow Chemistry | Automated, continuous synthesis of this compound and its analogs. | Increased safety, efficiency, and scalability. | cgu-odisha.ac.insolubilityofthings.com |

| Directed Evolution of Enzymes | Development of biocatalysts for specific steps in the synthetic route. | Green and highly selective synthesis. | cgu-odisha.ac.in |

| Chemical Genetics/HTS | Screening libraries of derivatives in miniaturized, automated assays. | Rapid discovery of new biological functions and targets. | nih.gov |

| Artificial Intelligence (AI) | Predicting biological activities, optimizing synthetic routes, and analyzing screening data. | Accelerates the research and development cycle. | nih.govdegruyter.com |

| Bioprinting | Using the compound to study cellular responses in 3D-printed artificial tissues. | More physiologically relevant in vitro testing. | cgu-odisha.ac.in |

| Wearable Sensors | Potentially developing a sensor to detect the compound or its metabolites for research purposes. | Real-time monitoring in preclinical studies. | degruyter.com |

By integrating these cutting-edge technologies, the research and development pipeline for this compound can be made more efficient, innovative, and predictive, unlocking its full potential in various scientific fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-Chloro-3,6-dimethyl-1H-indazole with high purity?

- Answer : The synthesis typically involves cyclocondensation of substituted precursors under reflux conditions. For example, indazole derivatives are often synthesized via reactions in polar aprotic solvents (e.g., DMSO) with prolonged reflux (18–24 hours) to ensure complete cyclization . Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to achieve >95% purity. Key parameters include stoichiometric control of halogenating agents (e.g., POCl₃ for chloro-substitution) and optimizing reaction temperatures (80–120°C) to minimize side products .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Answer :

- ¹H/¹³C NMR : Identify substituent positions via characteristic shifts (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 195.05 for C₉H₉ClN₂) and fragmentation patterns to rule out impurities .

- IR Spectroscopy : Detect functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for indazole) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Answer : Discrepancies in unit cell parameters or electron density maps often arise from disordered solvent molecules or twinning. Using SHELX software (e.g., SHELXL for refinement), researchers can:

- Apply restraints to disordered regions.

- Test for twinning operators (e.g., BASF parameter in SHELXL) and use high-resolution data (≤1.0 Å) for robust refinement .

- Cross-validate with DFT-calculated geometries to identify outliers in bond lengths/angles .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

- Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance binding to hydrophobic enzyme pockets .

- Biological Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) to correlate IC₅₀ values with substituent electronic profiles. For example, methyl groups at positions 3 and 6 improve steric fit in ATP-binding pockets .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and validate with mutagenesis data .

Q. How do environmental conditions (pH, temperature) affect the stability of this compound in aqueous solutions?

- Answer :

- Stability Studies : Conduct accelerated degradation tests (40–80°C, pH 1–13) with HPLC monitoring. The compound is stable at neutral pH (t₁/₂ > 30 days at 25°C) but hydrolyzes rapidly under alkaline conditions (pH >10) via dechlorination .

- Degradation Pathways : Identify byproducts (e.g., 3,6-dimethyl-1H-indazole via LC-MS) and propose mechanisms (e.g., SNAr reactions) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.